

Technical Support Center: Troubleshooting Peak Tailing on Chromosorb W/HP Columns

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Compound of Interest

Compound Name: Chromosorb W/HP

Cat. No.: B1170150

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered when using **Chromosorb W/HP** columns in gas chromatography (GC). The information is presented in a clear question-and-answer format to directly address specific problems.

Troubleshooting Guides

Q1: What are the primary causes of peak tailing on my **Chromosorb W/HP** column?

Peak tailing in gas chromatography, particularly with packed columns like those using **Chromosorb W/HP**, is often an indication of undesirable interactions between the analyte and the stationary phase or support material. The primary causes can be categorized as follows:

- **Active Sites on the Support:** **Chromosorb W/HP** is a diatomaceous earth support. While it is treated to be highly inert, residual silanol groups (Si-OH) on the surface can act as active sites.^[1] These sites can interact strongly with polar functional groups of analytes (e.g., amines, alcohols, carboxylic acids), leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak.
- **Column Contamination:** The accumulation of non-volatile residues from the sample matrix at the head of the column can create new active sites or obstruct the sample path, causing peak distortion.^{[2][3]} Contamination can also arise from septum bleed or impurities in the carrier gas.

- **Improper Column Packing:** Voids or channels within the packed column bed can lead to a non-uniform flow of the carrier gas. This causes some analyte molecules to travel a longer or more tortuous path, resulting in band broadening and peak tailing. The fragile nature of Chromosorb W supports makes them susceptible to creating fines if not handled carefully during packing, which can exacerbate this issue.[\[4\]](#)
- **Column Overload:** Injecting too much sample can saturate the stationary phase, leading to a situation where the number of analyte molecules exceeds the available interaction sites.[\[1\]](#)[\[5\]](#)[\[6\]](#) This can result in a distorted peak shape, often with a tail. Mass overload is a common cause of peak tailing.[\[7\]](#)[\[8\]](#)
- **Presence of Moisture:** Water in the carrier gas or sample can interact with the stationary phase and the support, potentially creating or exposing active sites and leading to peak tailing for certain compounds.[\[9\]](#)[\[10\]](#)
- **Incorrect Flow Rate:** An inappropriate carrier gas flow rate can lead to increased diffusion and inefficient mass transfer, contributing to peak asymmetry.
- **Column Degradation:** Overheating the column beyond its specified temperature limit can degrade the stationary phase, creating active sites and causing irreversible damage that leads to peak tailing.[\[10\]](#)

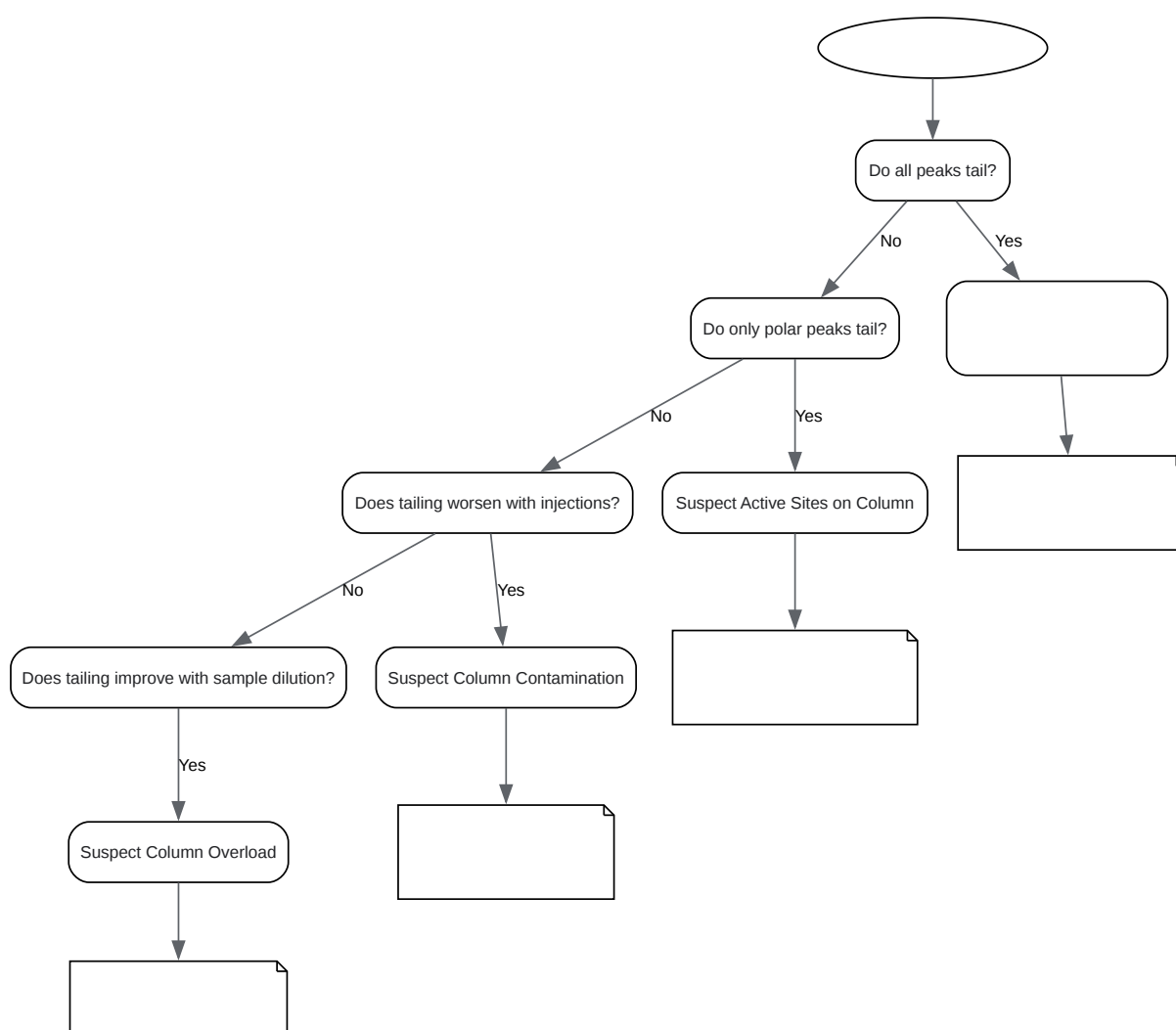
Q2: How can I identify the specific cause of peak tailing in my chromatogram?

A systematic approach is crucial for pinpointing the root cause of peak tailing. Here is a logical workflow to follow:

- **Observe the Tailing Pattern:**
 - **All peaks tail:** This often points to a physical problem with the column or the system, such as improper column packing (voids), a leak, or a blockage at the column inlet.[\[11\]](#)
 - **Only polar compounds tail:** This strongly suggests the presence of active sites on the column support that are interacting with the polar analytes.
 - **Tailing worsens with each injection:** This is a classic sign of column contamination, where non-volatile material is accumulating.

- Peak shape improves upon sample dilution: This indicates column overload.[1][5]
- Systematic Checks:
 - Check for Leaks: Ensure all fittings and connections are secure and leak-free.
 - Inject a Standard: Analyze a known, well-behaving non-polar compound (e.g., a hydrocarbon). If this peak is symmetrical, the issue is likely chemical in nature (active sites). If it also tails, a physical problem with the column or system is more probable.
 - Inspect the Inlet: Check the septum and liner for signs of degradation or contamination.

Below is a troubleshooting workflow to help visualize this process:



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Figure 1. Troubleshooting workflow for peak tailing.

FAQs

Q: What is **Chromosorb W/HP** and why is it used?

A: Chromosorb W is a diatomaceous earth (also known as kieselguhr) solid support used in packed gas chromatography columns.^[4] It is prepared from flux-calcined diatomite. The "HP" designation stands for "High Performance," indicating that the support has been acid-washed and silanized to reduce the number of active sites on its surface, making it more inert.^[12] Its primary function is to provide a large, inert surface area for the liquid stationary phase to be coated upon.

Q: Can I "reactivate" my **Chromosorb W/HP** column? How do I do this?

A: While you can't "reactivate" it in the sense of improving its performance, you can perform procedures to address issues that cause peak tailing. If your column's performance has degraded due to contamination or the creation of active sites, you can try to restore it by:

- **Conditioning (Baking Out):** This involves heating the column with carrier gas flowing to remove volatile contaminants. A general procedure is to heat the column to a temperature slightly above your analysis temperature (but below the maximum operating temperature of the stationary phase) for several hours or overnight.
- **Solvent Rinsing (for bonded phases):** While less common for packed columns with non-bonded phases, solvent rinsing can sometimes remove strongly adsorbed contaminants. This should be done with caution and according to the stationary phase manufacturer's recommendations.

Q: When should I consider repacking or replacing my column?

A: You should consider repacking or replacing your column when:

- Conditioning and other troubleshooting steps do not resolve the peak tailing.
- You observe a significant and irreversible loss of resolution.
- The backpressure of the column becomes excessively high.
- You suspect the formation of a void or channel in the packed bed that cannot be rectified.

Given the fragile nature of Chromosorb W, improper packing can easily lead to performance issues.[4] If you are not experienced with packing your own columns, purchasing a pre-packed column is often a more reliable option.

Data Presentation

The following table summarizes the common causes of peak tailing on **Chromosorb W/HP** columns and the expected observations that can help in diagnosing the problem.

Potential Cause	Typical Observation	Affected Peaks	Effect of Sample Dilution
Active Sites	Consistent tailing of polar compounds.	Polar analytes	No significant improvement
Column Contamination	Tailing worsens over a series of injections.	Can affect all peaks, but often more pronounced for later eluting compounds.	May show some improvement, but tailing will likely persist.
Improper Packing	Tailing is present from the first injection with a new column.	All peaks	No improvement
Column Overload	Peak shape is significantly distorted (often shark-fin shape).	All peaks in the overloaded sample	Significant improvement in peak shape
Moisture	Intermittent or persistent tailing, especially for water-sensitive compounds.	Can affect specific analytes that are sensitive to hydrolysis or interaction with water.	No significant improvement

Experimental Protocols

Protocol 1: Column Conditioning for a New or Contaminated **Chromosorb W/HP** Column

This protocol is intended to remove volatile contaminants and ensure a stable baseline.

Materials:

- Packed **Chromosorb W/HP** column
- Gas chromatograph
- High-purity carrier gas (e.g., Helium, Nitrogen) with oxygen and moisture traps
- Appropriate fittings and ferrules

Procedure:

- **Installation:** Install the column in the GC oven. Connect the column inlet to the injector port but do not connect the column outlet to the detector. This prevents contamination of the detector during conditioning.
- **Carrier Gas Purge:** Set a carrier gas flow rate appropriate for the column diameter (e.g., 20-30 mL/min for a 1/8" OD column). Purge the column with carrier gas at ambient temperature for 30 minutes to remove any air from the column.
- **Temperature Programming:**
 - Set the initial oven temperature to 50°C.
 - Program the oven to ramp up to the conditioning temperature at a rate of 5-10°C/minute. The conditioning temperature should be about 20°C above the highest temperature you will use in your analysis, but must not exceed the maximum operating temperature of the stationary phase.
- **Hold at Conditioning Temperature:** Hold the column at the conditioning temperature for at least 4 hours, or overnight for new columns.
- **Cool Down and Connect to Detector:** Cool down the oven to a temperature below 100°C. Turn off the carrier gas flow and connect the column outlet to the detector.

- Final Conditioning and Equilibration: Restore the carrier gas flow. Heat the column to your initial analysis temperature and allow the baseline to stabilize before running samples.

Protocol 2: Deactivation (Silanization) of Chromosorb W Support

This protocol is for treating the Chromosorb W support material before it is coated with the stationary phase and packed into a column. This is an advanced procedure and is typically performed by column manufacturers.

Materials:

- Chromosorb W support (acid-washed, non-silanized)
- Dimethyldichlorosilane (DMCS) or other suitable silylating agent
- Anhydrous toluene or other suitable anhydrous solvent
- Methanol
- Glass reaction vessel with a reflux condenser and nitrogen inlet
- Heating mantle
- Vacuum oven

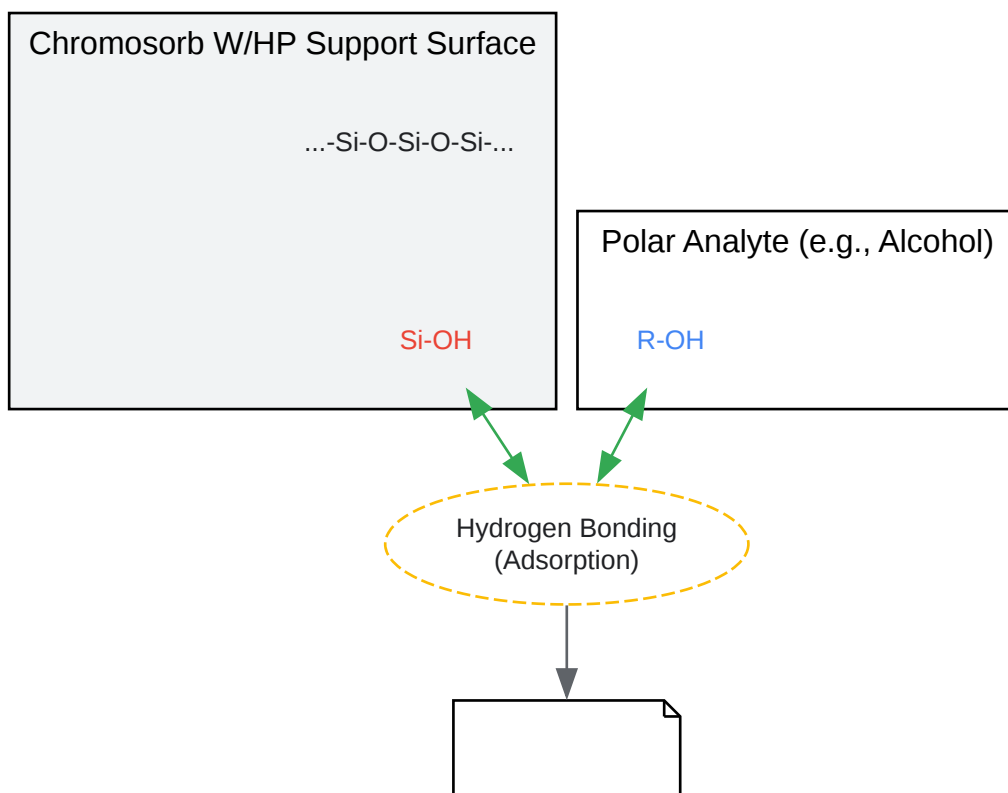
Procedure:

- Drying the Support: Dry the Chromosorb W support in a vacuum oven at 110-120°C overnight to remove any adsorbed water.
- Reaction Setup: In a dry glass reaction vessel under a nitrogen atmosphere, suspend the dried Chromosorb W in anhydrous toluene.
- Addition of Silylating Agent: Slowly add a solution of DMCS in anhydrous toluene to the Chromosorb W suspension while stirring. A common concentration is 5-10% (v/v) DMCS in toluene.

- **Reaction:** Gently reflux the mixture for 2-4 hours. The reaction between DMCS and the surface silanol groups will release HCl gas, which should be vented through a scrubber.
- **Washing:** After the reaction is complete, allow the mixture to cool. Decant the toluene and wash the treated support several times with fresh anhydrous toluene to remove excess silylating agent and byproducts.
- **Methanol Wash:** Wash the support with methanol to react with any remaining unreacted chlorosilyl groups, converting them to methoxy groups.
- **Final Rinsing and Drying:** Rinse the support several times with methanol and then with a volatile solvent like hexane. Dry the silanized support in a vacuum oven at a temperature that will not degrade the newly formed surface but is sufficient to remove the solvent (e.g., 60-80°C).
- **Quality Control:** The inertness of the deactivated support should be tested by packing a column with a known stationary phase and analyzing a test mixture containing polar compounds.

Mandatory Visualization

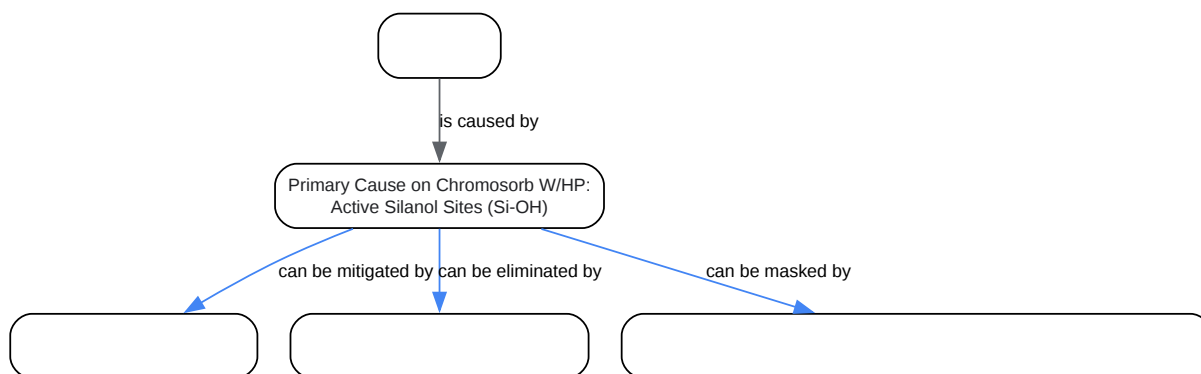
The following diagram illustrates the chemical interaction at an active site on the **Chromosorb W/HP** support that leads to peak tailing.



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Figure 2. Analyte interaction with an active silanol site.

This second diagram illustrates the logical relationship between the problem (peak tailing), its primary cause on **Chromosorb W/HP** (active sites), and the solutions.



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Figure 3. Relationship between problem, cause, and solutions.

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